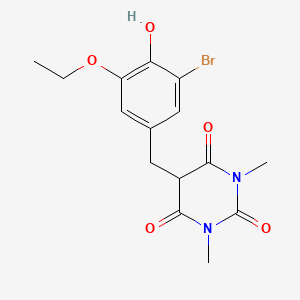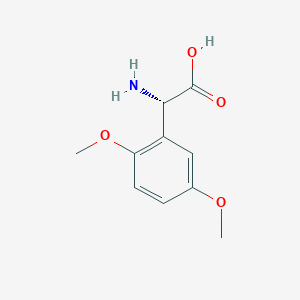
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloropalladium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloropalladium(II): is a coordination compound featuring palladium as the central metal ion
Vorbereitungsmethoden
The synthesis of cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloropalladium(II) typically involves the reaction of palladium(II) chloride with 2-oxo-2H-1-benzopyran-3-ylammine ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods .
Analyse Chemischer Reaktionen
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloropalladium(II) undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in ligand exchange reactions where the chloride ligands are replaced by other ligands.
Oxidation and Reduction Reactions: The palladium center can undergo oxidation or reduction, altering the oxidation state of the metal.
Coordination Reactions: The compound can form complexes with other molecules or ions, expanding its coordination sphere.
Common reagents used in these reactions include halides, phosphines, and other coordinating ligands. The major products formed depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloropalladium(II) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Medicinal Chemistry:
Material Science: It is explored for its potential use in the synthesis of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloropalladium(II) involves coordination to target molecules, such as DNA or proteins, through its palladium center. This coordination can lead to the disruption of biological processes, making it a potential candidate for therapeutic applications. The specific pathways and molecular targets depend on the context of its use .
Vergleich Mit ähnlichen Verbindungen
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloropalladium(II) can be compared with similar compounds such as:
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloroplatinum(II): Similar in structure but with platinum as the central metal ion, offering different reactivity and applications.
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)diiodopalladium(II):
The uniqueness of cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloropalladium(II) lies in its specific coordination environment and the reactivity of the palladium center, which can be fine-tuned for various applications.
Eigenschaften
CAS-Nummer |
76295-00-6 |
|---|---|
Molekularformel |
C18H14Cl2N2O4Pd |
Molekulargewicht |
499.6 g/mol |
IUPAC-Name |
3-aminochromen-2-one;palladium(2+);dichloride |
InChI |
InChI=1S/2C9H7NO2.2ClH.Pd/c2*10-7-5-6-3-1-2-4-8(6)12-9(7)11;;;/h2*1-5H,10H2;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
WYORXGXNXZEYNN-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)N.C1=CC=C2C(=C1)C=C(C(=O)O2)N.[Cl-].[Cl-].[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methoxy-6-[(oxiran-2-yl)methyl]phenyl acetate](/img/structure/B14150859.png)

![N-(4-Amino-3-hydroxyphenyl)-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]hexanamide](/img/structure/B14150877.png)



![N-[3-(Methylamino)propyl]octadecanamide](/img/structure/B14150910.png)






